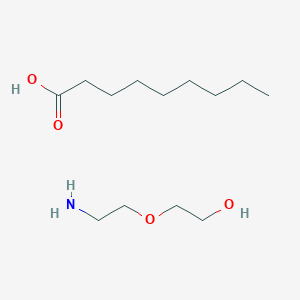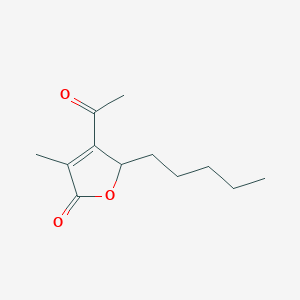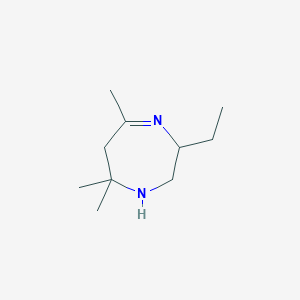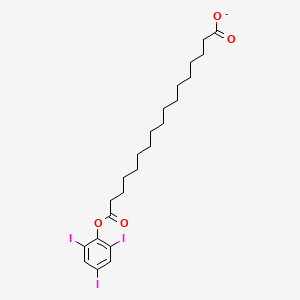
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate: is a synthetic chemical compound characterized by the presence of a heptadecanoate chain attached to a phenoxy group substituted with three iodine atoms at positions 2, 4, and 6
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate typically involves the esterification of 17-oxoheptadecanoic acid with 2,4,6-triiodophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the heptadecanoate chain, converting it to a hydroxyl group.
Substitution: The iodine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Conversion to 17-hydroxy-17-(2,4,6-triiodophenoxy)heptadecanoate.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for use in organic synthesis and materials science.
Biology: In biological research, 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: The compound’s iodinated phenoxy group makes it a candidate for use in radiolabeling and imaging studies, particularly in the development of contrast agents for medical imaging techniques such as computed tomography (CT) scans.
Industry: In industrial applications, the compound is explored for its potential use in the development of specialty chemicals and materials, including flame retardants and polymer additives.
作用機序
The mechanism of action of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phenoxy and heptadecanoate moieties. The iodine atoms in the phenoxy group can enhance the compound’s binding affinity to certain targets, potentially leading to inhibitory or modulatory effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
17-Oxo-17-(2,4,6-tribromophenoxy)heptadecanoate: Similar structure but with bromine atoms instead of iodine.
17-Oxo-17-(2,4,6-trichlorophenoxy)heptadecanoate: Similar structure but with chlorine atoms instead of iodine.
17-Oxo-17-(2,4,6-trifluorophenoxy)heptadecanoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate distinguishes it from its brominated, chlorinated, and fluorinated analogs. Iodine atoms confer unique properties, such as higher atomic mass and radiopacity, making the compound particularly useful in imaging applications. Additionally, the electronic effects of iodine can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to its halogenated counterparts.
特性
CAS番号 |
500711-81-9 |
|---|---|
分子式 |
C23H32I3O4- |
分子量 |
753.2 g/mol |
IUPAC名 |
17-oxo-17-(2,4,6-triiodophenoxy)heptadecanoate |
InChI |
InChI=1S/C23H33I3O4/c24-18-16-19(25)23(20(26)17-18)30-22(29)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(27)28/h16-17H,1-15H2,(H,27,28)/p-1 |
InChIキー |
ZOSNRCZWKCHXAR-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCCC(=O)[O-])I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


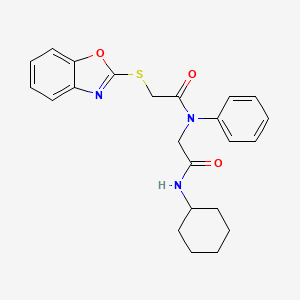
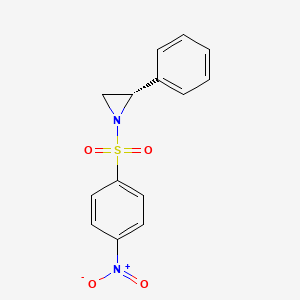
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
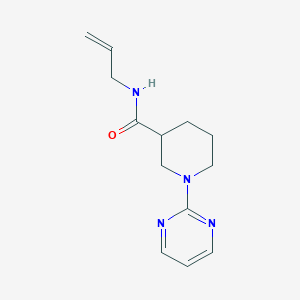
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)


![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
